4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3ClF4O and its molecular weight is 226.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of 4(3H)-Quinazolinones : 2-Fluoro substituted benzoyl chlorides, such as 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, are used to form 4(3H)-quinazolinones through cyclocondensation with 2-amino-N-heterocycles. This reaction is significant in medicinal chemistry, as some quinazolinones exhibit moderate activity against tumor cell lines (Deetz et al., 2001).
Functionalization of Polymers : In the field of materials science, 4-(trifluoromethyl) benzoyl chloride has been used to increase the hydrophobicity of Diels-Alder polyphenylenes, which could be relevant for creating materials with specific physical properties (Fujimoto et al., 2018).
Trifluoromethylation Reactions : this compound participates in trifluoromethylation reactions. These reactions are crucial in the synthesis of organofluorine compounds, which are important in pharmaceuticals and agrochemicals (Dukat & Naumann, 1985).
Synthesis of Hybrid Composites : This compound is also used in creating novel fluoropolymer functionalized silsesquioxanes for nanoscale architecture in hybrid composites, suggesting applications in nanotechnology and materials science (Suresh et al., 2004).
Synthesis of Amino Acids : In organic chemistry, it plays a role in the synthesis of α-trifluoromethyl α-amino acids, which are useful in peptide and protein research (Burger et al., 2006).
Mechanism of Action
Target of Action
It’s known that benzoyl chloride compounds often react with a variety of organic and inorganic compounds .
Mode of Action
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a type of acid chloride, which is highly reactive. It can undergo Friedel-Crafts acylation reactions , a type of electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring . The trifluoromethyl group on the benzene ring can enhance the reactivity of the compound .
Biochemical Pathways
It’s known that benzoyl chlorides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that strong acids like this compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) due to the desiccating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s recommended to use this compound only in well-ventilated areas and to avoid heat, sparks, open flames, and hot surfaces . It should be stored at a temperature between 2-8°C .
Safety and Hazards
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYHURRIOWWRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345581 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189807-21-4 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride in the synthesis of Taladegib?
A1: this compound serves as an acylating agent in the synthesis of Taladegib. [, ] It reacts with an intermediate compound, derived from N-benzyl-4-piperidone, in the presence of an organic base. [] This acylation step is crucial for introducing a specific structural motif found in the final Taladegib molecule.
Q2: What are the advantages of using this particular synthetic route for Taladegib?
A2: The research highlights two major advantages of this synthetic approach:
- Elimination of Boc Protection and Deprotection: This route bypasses the need for using and subsequently removing the Boc (tert-butyloxycarbonyl) protecting group, simplifying the synthesis and reducing the number of steps. [, ]
- Cost-Effectiveness: Utilizing the readily available and inexpensive starting material, N-benzyl-4-piperidone, contributes to the overall cost-effectiveness of this synthetic method. []
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